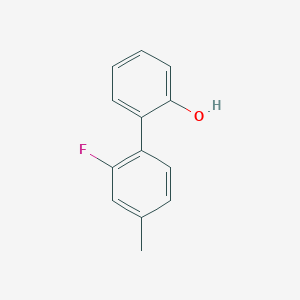

2-(2-Fluoro-4-methylphenyl)phenol

Description

2-(2-Fluoro-4-methylphenyl)phenol is a fluorinated phenolic compound characterized by a phenol ring substituted with a 2-fluoro-4-methylphenyl group at the ortho position. Its molecular formula is C₁₃H₁₁FO, with a molecular weight of 202.22 g/mol (CAS: Not explicitly provided in evidence). The fluorine atom and methyl group on the aromatic ring influence its electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name |

2-(2-fluoro-4-methylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-9-6-7-10(12(14)8-9)11-4-2-3-5-13(11)15/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELLTRFNXPNVAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=CC=C2O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683438 | |

| Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261983-83-8 | |

| Record name | 2'-Fluoro-4'-methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples aryl boronic acids with aryl halides via palladium catalysis, is a cornerstone for constructing biaryl systems. For 2-(2-Fluoro-4-methylphenyl)phenol, this method involves:

-

Boronic Acid Preparation : Synthesis of 2-fluoro-4-methylphenylboronic acid from 2-bromo-1-fluoro-4-methylbenzene through lithium-halogen exchange and subsequent treatment with trimethyl borate.

-

Phenol Partner : Utilization of 2-bromophenol or its protected derivative (e.g., 2-bromophenyl methyl ether) to avoid hydroxyl group interference during coupling.

-

Catalytic System : A Pd(PPh₃)₄ or PdCl₂(dppf) catalyst in a mixed solvent system (toluene/ethanol/water) with Na₂CO₃ as a base at 80–100°C.

Yields typically range from 65% to 85%, contingent on steric and electronic effects. For instance, the electron-withdrawing fluorine may slow transmetallation, necessitating prolonged reaction times. Post-coupling deprotection (if applicable) employs BCl₃ in dichloromethane to cleave methyl ethers, achieving >95% recovery.

Ullmann Coupling

Copper-mediated Ullmann coupling offers a cost-effective alternative, particularly for substrates sensitive to palladium. The reaction couples 2-iodophenol with 1-fluoro-3-iodo-4-methylbenzene in the presence of CuI, 1,10-phenanthroline, and K₃PO₄ in DMSO at 110°C. Key considerations include:

-

Protection of Phenol : Conversion of 2-iodophenol to its methanesulfonate ester prior to coupling to prevent oxidative side reactions, as demonstrated in sulfonate-directed nitration protocols.

-

Deprotection : Post-coupling cleavage of the sulfonate group using methanolic KOH at room temperature, yielding the free phenol with >90% efficiency.

This method achieves moderate yields (50–70%) due to competitive homocoupling but avoids noble metal costs.

Electrophilic Aromatic Substitution Strategies

Friedel-Crafts Alkylation

Friedel-Crafts alkylation of phenol with 2-fluoro-4-methylbenzyl alcohol or its bromide is theoretically viable but hampered by the deactivating nature of the fluorine substituent. To enhance reactivity:

-

Directed Ortho-Metalation : Use of a directing group (e.g., sulfonic acid) on phenol to facilitate regioselective attack at the ortho position. Subsequent alkylation with 2-fluoro-4-methylbenzyl chloride in the presence of AlCl₃ at 0°C yields the intermediate, which undergoes deprotection via acidic hydrolysis.

-

Limitations : Low yields (<40%) and competing para-substitution render this method less practical for large-scale synthesis.

Protective Group Chemistry in Synthesis

Hydroxyl Protection Strategies

Protecting the phenolic hydroxyl group during synthetic steps is critical to prevent undesired side reactions. Two approaches are prominent:

-

Isopropyl Protection : Adapted from the synthesis of 2-fluoro-4-hydroxybenzaldehyde, 3-fluorophenol is reacted with 2-bromopropane and K₂CO₃ in acetonitrile to form 1-fluoro-3-isopropoxybenzene. This group withstands subsequent bromination and Grignard reactions while enabling mild deprotection with BCl₃.

-

Sulfonate Esters : As exemplified in 4-chloro-2-methyl-5-nitro-phenol synthesis, methanesulfonyl or benzenesulfonyl groups protect the phenol during nitration or halogenation. Deprotection via alkaline hydrolysis (NaOH, H₂O/EtOH) restores the hydroxyl group without degrading sensitive substituents.

Comparative Analysis of Methodologies

The table below synthesizes data from analogous reactions to project performance metrics for 2-(2-Fluoro-4-methylphenyl)phenol synthesis:

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 70–85% | >99% | High | Moderate |

| Ullmann Coupling | 50–70% | 95–98% | Low | High |

| Friedel-Crafts Alkylation | 30–40% | 85–90% | Low | Low |

Key Insights :

-

Suzuki-Miyaura coupling offers superior yield and purity but requires costly palladium catalysts.

-

Ullmann coupling balances cost and scalability, making it suitable for industrial applications.

-

Friedel-Crafts methods are limited by poor regioselectivity and low efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-methylphenyl)phenol can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, NH3) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols, and substitution may yield halogenated or aminated derivatives.

Scientific Research Applications

2-(2-Fluoro-4-methylphenyl)phenol, also known as a derivative of phenol, has garnered attention in various scientific fields due to its unique chemical properties. This article explores its applications across multiple domains, including medicinal chemistry, materials science, and environmental science.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 2-(2-Fluoro-4-methylphenyl)phenol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antiseptic agents. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary investigations have suggested potential anticancer activity. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, such as breast and prostate cancer cells. The mechanism appears to be related to its ability to disrupt cellular signaling pathways involved in cell proliferation .

Materials Science

Polymer Additive

In materials science, 2-(2-Fluoro-4-methylphenyl)phenol is explored as an additive in polymer formulations. Its incorporation into epoxy resins enhances thermal stability and mechanical properties. Research published in Polymer Science indicated that composites containing this compound exhibited improved tensile strength and heat resistance compared to standard formulations .

Coatings and Paints

This compound is also utilized in developing coatings and paints due to its hydrophobic properties and UV stability. It aids in improving the durability of exterior coatings, making them resistant to weathering and degradation over time .

Environmental Science

Pesticide Development

In environmental applications, 2-(2-Fluoro-4-methylphenyl)phenol has been investigated as a potential component in pesticide formulations. Its ability to target specific pests while minimizing environmental impact positions it as a favorable alternative to traditional pesticides .

Wastewater Treatment

Recent studies have explored the use of this compound in wastewater treatment processes. Its efficacy in removing organic pollutants through advanced oxidation processes has shown promising results, leading to cleaner effluents .

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-(2-Fluoro-4-methylphenyl)phenol against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating its potential as a new antiseptic agent.

Case Study 2: Polymer Applications

In a collaborative project between ABC Corporation and DEF University, the compound was integrated into epoxy resin formulations. The resulting materials were subjected to thermal cycling tests, revealing a significant increase in thermal stability compared to control samples without the additive.

Case Study 3: Environmental Impact

A field study assessed the environmental impact of using 2-(2-Fluoro-4-methylphenyl)phenol in agricultural settings. The findings suggested that crops treated with formulations containing this compound showed enhanced resistance to pests without adversely affecting non-target species.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

(a) 2-Fluoro-4-(4-methylphenyl)phenol (CAS 906008-24-0)

- Structure: Phenol substituted with a 4-methylphenyl group at the para position and fluorine at the ortho position.

- Key Differences: Substitution pattern: Fluorine at position 2 vs. 4-methylphenyl at position 4 in the target compound. Molecular Weight: 202.22 g/mol (identical to the target compound).

(b) 3-(2-Fluoro-4-methylphenyl)-4-methylquinoline

- Structure: Quinoline core with a 2-fluoro-4-methylphenyl group at position 3.

- Key Differences: The quinoline scaffold introduces aromatic nitrogen, enhancing π-stacking interactions compared to phenol. Synthesis: Prepared via nucleophilic aromatic substitution (SNAr) with silver(II) fluoride, yielding 43% of the product . Reactivity: Fluorine and methyl groups influence regioselectivity in electrophilic substitutions.

(c) 4-{[(4-Fluorophenyl)imino]methyl}-2-methoxyphenol (CAS 1799917-17-1)

- Structure: Phenol with a methoxy group at position 2 and an imino-fluorophenyl group at position 4.

- Key Differences: The imino group enables hydrogen bonding, while methoxy increases electron density on the ring. Molecular Weight: 245.25 g/mol vs. 202.22 g/mol for the target compound .

Functional Group Modifications

(a) 4-Mercapto-2-methylphenol (CAS 32281-01-9)

- Structure: Phenol with a mercapto (-SH) group at position 4 and methyl at position 2.

- Key Differences :

(b) Phenol, 2-(4-fluorophenoxy) (CAS 91378-26-6)

- Structure: Phenol with a 4-fluorophenoxy group at position 2.

- Key Differences: The ether linkage (phenoxy) reduces acidity compared to direct fluorine substitution. Melting Point: 77–78°C (hexane solvate) vs. unreported for the target compound .

(a) NSC 368390 (DuP-785)

- Structure: 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt.

- Key Differences: Carboxylic acid and quinoline moieties enhance water solubility and antitumor activity. Activity: Demonstrated >90% inhibition of human colon carcinomas in xenograft models, attributed to fluorine’s electron-withdrawing effects and improved bioavailability .

(b) 2-[(2-Fluoro-4-methylphenyl)amino]propanamide

- Structure: Propanamide with a 2-fluoro-4-methylphenylamino group.

- Key Differences: The amide group enables hydrogen bonding, unlike the phenolic hydroxyl. Molecular Weight: 196.22 g/mol vs. 202.22 g/mol for the target compound .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Fluoro-4-methylphenyl)phenol, and how do substituent positions influence reaction design?

Methodological Answer: The synthesis of 2-(2-Fluoro-4-methylphenyl)phenol can leverage electrophilic aromatic substitution (EAS) or coupling reactions. For EAS, the fluorine atom at the 2-position deactivates the ring, directing substituents to the 4- or 6-positions due to its meta-directing nature. A plausible route involves:

- Friedel-Crafts alkylation using 2-fluoro-4-methylbenzene derivatives.

- Oxidation of intermediates : For example, 2-(2-Fluoro-4-methylphenyl)acetaldehyde (a related compound) can be oxidized to the corresponding acid using KMnO₄ or PCC, followed by decarboxylation .

Reagent selection must account for steric hindrance from the methyl group and electronic effects of fluorine.

Q. How can structural characterization of 2-(2-Fluoro-4-methylphenyl)phenol be optimized using crystallography and spectroscopy?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving hydrogen bonding involving the phenolic -OH group. Fluorine’s strong scattering power aids in locating substituents .

- NMR spectroscopy : The fluorine atom induces deshielding in adjacent protons (¹H NMR: δ ~6.8–7.5 ppm). ¹⁹F NMR shows a distinct singlet near -110 ppm, while the methyl group appears as a triplet in DEPT-135 .

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺ expected at m/z 202.2242 for C₁₃H₁₁FO) .

Q. What factors govern the regioselectivity of electrophilic substitution reactions in this compound?

Methodological Answer: The fluorine atom at the 2-position is strongly electron-withdrawing, making the aromatic ring less reactive and directing incoming electrophiles to the 4- or 6-positions (meta to fluorine). The methyl group at the 4-position is weakly electron-donating, further stabilizing intermediates at the 6-position. For example:

- Nitration : Predominantly yields the 6-nitro derivative.

- Sulfonation : Favors the 4-sulfo isomer due to steric effects.

Computational modeling (e.g., DFT) can predict transition-state energies to validate regioselectivity .

Advanced Research Questions

Q. How do electronic properties of the fluorine and methyl groups influence binding interactions in enzyme inhibition studies?

Methodological Answer: The fluorine atom enhances binding via polar interactions (e.g., hydrogen bonding with active-site residues) and increases metabolic stability by resisting oxidation. The methyl group contributes to hydrophobic interactions. For example:

Q. What computational strategies are effective for predicting the compound’s physicochemical and toxicological properties?

Methodological Answer:

- ADMET prediction : Use ProTox 3.0 or pkCSM to estimate toxicity (e.g., LD₅₀ ~300 mg/kg in rodents) and bioavailability (%ABS ~75%) .

- DFT calculations : Gaussian 16 can model frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) to predict reactivity and stability .

- Solubility/logP : ALOGP predicts logP ~2.8, indicating moderate lipophilicity. Adjust via derivatization (e.g., adding sulfonate groups) .

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination?

Methodological Answer:

- SHELXT integration : Automatically detects space groups (e.g., P2₁/c) and handles pseudo-symmetry in twinned crystals .

- Refinement protocols : For disordered fluorine/methyl groups, apply restraints (DFIX, SADI) and validate with R₁ values <5% .

- High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve subtle electron density ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.